Home > Products > Screening Compounds P87822 > N-(4-BROMO-2-FLUOROPHENYL)-2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE
N-(4-BROMO-2-FLUOROPHENYL)-2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE -

N-(4-BROMO-2-FLUOROPHENYL)-2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE

Catalog Number: EVT-4990992
CAS Number:
Molecular Formula: C16H15BrClFN2O3S
Molecular Weight: 449.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Pharmaceutical research: Compounds featuring similar structural motifs are studied for their potential as COX inhibitors [], CCR5 antagonists [, , , , ], aldose reductase inhibitors [], antitumor agents [, , ], anticonvulsants and antidepressants [], antibacterial agents [, ], and ATP-sensitive potassium channel openers [, ].

1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one

Compound Description:

1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one (compound 1 in the paper) is a significant intermediate in synthesizing various biologically active compounds. The paper details its five-step synthesis starting from pyridin-4-ol and 4-bromo-2-fluoroaniline, employing reactions like nitration, chlorination, N-alkylation, reduction, and condensation .

Relevance:

2-[(4-Bromophenyl)methyl]-6-fluorospiro[isoquinoline-4(1H),3'-pyrrolidine]-1,2',3,5'(2H)-tetrone (41)

Compound Description:

2-[(4-Bromophenyl)methyl]-6-fluorospiro[isoquinoline-4(1H),3'-pyrrolidine]-1,2',3,5'(2H)-tetrone, referred to as compound 41 in the study, is a spiro[isoquinoline-4(1H),3'-pyrrolidine]-1,2',3,5'-(2H)-tetrone derivative designed as a potent aldose reductase inhibitor (ARI) . This compound demonstrated significant oral potency in inhibiting diabetic complications in rat models, showing promise as a potential therapeutic agent for diabetic neuropathy and nephropathy.

Relevance:

3-(Adamantan-1-yl)-4-(2-bromo-4-fluorophenyl)-1H-1,2,4-triazole-5(4H)-thione

Compound Description:

This compound is a novel adamantan-based molecule characterized by its crystal structure in the study . The structure reveals the formation of organic chains stabilized by C—H⋯π, N—H⋯S, and C—H⋯S interactions.

Relevance:

(E)-1-(4-Chlorobenzyl)-N'-Benzylidene-5-bromo-1H-indole-2-carbohydrazides

Compound Description:

This refers to a series of compounds (6a-j) evaluated for their cytotoxic activity against Peripheral Blood Mononuclear Cells (PBMCs) . Several compounds within the series, specifically 6b, 6c, 6f, 6h, and 6j, exhibited significant dose-dependent cytotoxicity.

Relevance:

4-Bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene (3)

Compound Description:

This compound, designated as intermediate 3, serves as a crucial building block in synthesizing various CCR5 antagonists [, , , ]. Its synthesis involves a multi-step process starting with 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde, utilizing elimination, reduction, and bromination reactions.

Relevance:

N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)benzamide

Compound Description:

This molecule is a novel non-peptide CCR5 antagonist synthesized using 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene (intermediate 3) as a key building block . While the specific biological activity data isn't provided in the abstract, it's stated that the compound exhibits "a certain biological activity," indicating its potential as a lead compound for further development.

Relevance:

N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)picolinamide

Compound Description:

This novel non-peptide compound acts as a CCR5 antagonist and is synthesized using 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene (intermediate 3) as a starting material . While detailed activity data isn't presented in the abstract, it is mentioned that the product demonstrates "a certain biological activity," suggesting its potential for further investigation.

Relevance:

N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide

Compound Description:

This is a non-peptide CCR5 antagonist synthesized from 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene (intermediate 3). While the abstract doesn't offer specific biological activity information, it highlights the compound's potential as a starting point for developing new CCR5 antagonists.

Relevance:

N-【1-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}piperidin-4-yl】-N-ethylbenzamide

Compound Description:

This compound is a novel non-peptide CCR5 antagonist synthesized using 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy)benzene (intermediate 3) as a key intermediate . While the abstract doesn't delve into specific biological activity data, it suggests potential as a lead compound for further development.

Relevance:

4-tert-Butyl-N-(2-fluorophenyl)-5-(1H-1,2,4-triazol-1-yl)-thiazol-2-amine

Compound Description:

This compound was synthesized and structurally characterized via X-ray diffraction . The study also highlighted its potent antitumor activity, particularly against the Hela cell line with an IC50 of 0.122 μmol/mL.

Relevance:

N-(3-Bromo-1,4-dioxo-1,4-dihydro-2-naphthyl)-4-fluoro-N-(4-fluorobenzoyl)benzamide

Compound Description:

This compound, synthesized from 2-amino-3-bromo-1,4-naphthoquinone and 4-fluorobenzoyl chloride, was structurally characterized using X-ray crystallography . The study revealed key structural features such as the inclination angles of the fluorophenyl rings relative to the naphthoquinone ring system, the anti-orientation of the imido carbonyl oxygen atoms, and the presence of intermolecular interactions like F⋯O and Br⋯O contacts.

Relevance:

(RS)-(2-Bromo-4-fluoroanilino)[2-(4,6-dimethoxypyrimidin-2-yloxy)phenyl]acetonitrile

Compound Description:

The crystal structure of this compound was determined using X-ray crystallography . The study highlighted key structural features such as the twisted orientation of the pyrimidine and 2-bromo-4-fluorophenyl rings relative to the central benzene ring and the presence of intermolecular interactions, including C—H⋯F hydrogen bonds and a weak C—F⋯π-electron ring interaction.

Relevance:

3-Bromo-N-{(2S)-2-(4-fluorophenyl)-4-[3-(4-acetylpiperazin-1-yl)azetidin-1-yl]butyl}-N-methyl-5-(trifluoromethyl)benzamide fumarate

Compound Description:

This compound and its crystalline forms are the subject of a patent focused on treating gastrointestinal disorders . The patent highlights the potential therapeutic benefits of this compound, particularly in addressing gastrointestinal issues.

Relevance:

2-(6-bromo-2,3-dioxoindolin)-N-substituted phenylacetamide derivatives

Compound Description:

This refers to a series of 16 synthesized derivatives, with three specific compounds – 4f (2-(6-bromo-2,3-dioxoindolin-1-yl)-N-(2-fluorophenyl)acetamide), 4j (2-(6-bromo-2,3-dioxoindolin-1-yl)-N-(3-chlorophenyl)acetamide), and 4m (2-(6-bromo-2,3-dioxoindolin-1-yl)-N-(4-bromophenyl)acetamide) – exhibiting noteworthy antidepressant activity in the forced swimming test in mice . Furthermore, twelve compounds within the series demonstrated anticonvulsant activity in the pentylenetetrazole (PTZ) test.

Relevance:

N-[2-(Thienyl)-2-(chlorobenzyloxyimino)ethyl]enoxacin derivatives (4a-f)

Compound Description:

These are enoxacin derivatives synthesized by reacting enoxacin with various 2-bromo-1-(thiophen)ethanone O-2-chlorobenzyl oxime derivatives . In vitro studies against human tumor cell lines revealed that compounds 4b and 4e exhibited significant growth inhibitory potential across all tested cell lines.

Relevance:

(−)-(9S)-9-(3-Bromo-4-fluorophenyl)-2,3,5,6,7,9-hexahydrothieno[3,2-b]quinolin-8(4H)-one 1,1-Dioxide (A-278637)

Compound Description:

This compound, designated as A-278637 in the studies, is a novel dihydropyridine KATP channel opener (KCO) [, ]. It has demonstrated efficacy in suppressing urinary bladder contractions, showing promise as a potential therapeutic agent for overactive bladder. Notably, A-278637 exhibits enhanced bladder selectivity compared to other KCOs, minimizing vascular side effects.

Relevance:

(3-((E)-(4-((E)-1-((4-bromo-2-fluorophenyl)imino)ethyl)phenyl)diazenyl)naphthalen-2-ol (HSBAN) (L1)

Compound Description:

This compound, designated as HSBAN (L1), is a novel halogenated azo-Schiff base ligand synthesized from the diazonium salt of a Schiff base and 2-naphthol . It forms complexes with various divalent transition metal ions, including Co, Ni, Cu, Cd, and Hg.

Relevance:

((E)-N-(4-bromo-2-fluorophenyl)-1-(4-((E)-(4,5-diphenyl-1H-imidazol-2-yl)diazenyl)phenyl)ethan-1-imine) (HSBAI) (L2)

Compound Description:

This compound, designated as HSBAI (L2), is another novel halogenated azo-Schiff base ligand synthesized from the diazonium salt of a Schiff base and 4,5-diphenylimidazole . Like HSBAN (L1), it forms complexes with various divalent transition metal ions, including Co, Ni, Cu, Cd, and Hg.

Relevance:

2-Aryl-3-N-Propanoyl-5-(2-bromo-4-fluorophenyl)1,3,4-Oxadiazoline Derivatives (3a-3i)

Compound Description:

These are a series of nine derivatives synthesized from the condensation of 2-bromo-4-fluorobenzoyl hydrazine with various aromatic aldehydes, followed by cyclization with propanoic anhydride . The study highlighted the good antibacterial activities exhibited by most of these derivatives.

Relevance:

3-{3-[2-(4-Chlorobenzenesulfonamido)ethyl]-5-(4-fluorobenzyl)phenyl}propionic Acid (1)

Compound Description:

This compound is a thromboxane receptor antagonist synthesized via a regioselective Heck cross-coupling strategy . The study highlights a scalable approach for its preparation, making it a potentially valuable compound for further development as a therapeutic agent.

Relevance:

Ethyl 4-(2-bromo-5-fluorophenyl)-6-methyl-1-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description:

The crystal structure of this compound has been determined using X-ray crystallography . The study reveals that the pyrimidine ring adopts a flattened envelope conformation, with the halogenated benzene ring oriented orthogonally to the planar part of the pyrimidine ring. The crystal structure is stabilized by various intermolecular interactions, including N—H⋯S, C—H⋯F, C—H⋯O, and C—H⋯Br hydrogen bonds.

Relevance:

5-(4-chlorophenyl)-2-fluoropyridine (1), 2-fluoro-5-(4-fluorophenyl)pyridine (2), 4-(2-fluoropyridin-5-yl)phenol (3), 5-(2,3-dichlorophenyl)-2-fluoropyridine (4), and 5-(5-bromo-2-methoxyphenyl)-2-fluoropyridine (5)

Compound Description:

These five pyridine derivatives were investigated using density functional theory (DFT) calculations to understand their electronic structures, spectroscopic properties, and potential for optoelectronic applications . The study revealed valuable information about their band structures, optical properties like dielectric functions and refractive indices, and reactivity based on frontier orbital energy gaps.

Relevance:

3-Fluoro-N-(3-(2-fluorophenyl)-4-(4-fluorophenyl)thiazol-2(3H)-ylidene)benzamide (6d)

Compound Description:

This compound, part of a series of highly fluorinated 2-imino-1,3-thiazolines, was synthesized and evaluated for its α-glucosidase inhibitory activity . Compound 6d exhibited the most potent antidiabetic potential with an IC50 value of 1.47 ± 0.05 μM, surpassing the positive control acarbose.

Relevance:

N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine (ZD6474)

Compound Description:

ZD6474 is a potent, orally active, low molecular weight inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2) tyrosine kinase activity [, ]. It exhibits antitumor activity by inhibiting VEGF signaling, angiogenesis, and tumor growth. ZD6474 is currently under investigation in clinical trials as a potential cancer therapeutic.

Relevance:

(2-Methyl-5-(methylsulfonyl)benzoyl)guanidine Derivatives

Compound Description:

This refers to a series of compounds designed as Na+/H+ antiporter inhibitors, specifically targeting the NHE-1 subtype, for potential use in treating acute myocardial infarction []. The study highlights the importance of the 2-methyl substitution for potency and identifies a lead compound, (2-methyl-5-(methylsulfonyl)-4-pyrrolobenzoyl)guanidine methanesulfonate (246), with potent and selective NHE-1 inhibitory activity and cardioprotective effects.

Properties

Product Name

N-(4-BROMO-2-FLUOROPHENYL)-2-{N-[(4-CHLOROPHENYL)METHYL]METHANESULFONAMIDO}ACETAMIDE

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-[(4-chlorophenyl)methyl-methylsulfonylamino]acetamide

Molecular Formula

C16H15BrClFN2O3S

Molecular Weight

449.7 g/mol

InChI

InChI=1S/C16H15BrClFN2O3S/c1-25(23,24)21(9-11-2-5-13(18)6-3-11)10-16(22)20-15-7-4-12(17)8-14(15)19/h2-8H,9-10H2,1H3,(H,20,22)

InChI Key

XUHPTFAXWBNLJW-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)CC(=O)NC2=C(C=C(C=C2)Br)F

Canonical SMILES

CS(=O)(=O)N(CC1=CC=C(C=C1)Cl)CC(=O)NC2=C(C=C(C=C2)Br)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.